

Comparative Analysis of Herbicidal Activity in Pyrimidine Derivatives

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Compound of Interest

Compound Name: 4-Methyl-6-(methylthio)pyrimidin-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal performance of various pyrimidine derivatives, supported by experimental data. Pyrimidine-based compounds are a significant class of herbicides, with many exhibiting their mode of action through the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Pyrimidine herbicides, along with other chemical families like sulfonylureas and imidazolinones, function by inhibiting the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine. This inhibition leads to a deficiency in these vital amino acids, which are necessary for protein synthesis and overall plant growth. The disruption of this pathway ultimately results in the cessation of cell division and plant death. Many of these herbicides are non-competitive inhibitors, binding to a site on the ALS enzyme distinct from the active site, which alters the enzyme's three-dimensional structure and reduces its affinity for its natural substrates.^[1]

Herbicidal Activity Data

The following table summarizes the herbicidal activity of various pyrimidine derivatives against a range of weed species. The data is presented as the concentration required to inhibit a process by 50% (IC50 for in vitro enzyme activity, GR50 for whole-plant growth reduction) or as a percentage of inhibition at a given concentration.

Compound Class	Compound	Target Weed Species	Herbicidal Activity	Reference
Pyrimidinedione	Compound 6q	Zinnia elegans (ZE), Abutilon theophrasti (AT)	100% inhibition @ 9.375 g a.i./ha	[2][3]
Compound 6f	Zinnia elegans (ZE), Abutilon theophrasti (AT)	100% inhibition @ 37.5 g a.i./ha		[2]
Compound 6r	Zinnia elegans (ZE)	90% inhibition @ 9.375 g a.i./ha		[2]
Compound 6d, 6e, 6k, 6p	Abutilon theophrasti (AT)	90% inhibition @ 9.375 g a.i./ha		[2]
Pyrido[2,3-d]pyrimidine	Compound 2o	Bentgrass (Agrostis stolonifera)	Good activity (4-5 ranking) @ 1 mM	[4][5]
Lettuce (<i>Lactuca sativa</i>)	No marked inhibitory effect @ 1 mM			[4][6]
Pyrimidine Thiourea	Compound 4d	Brassica napus L.	81.5% root growth inhibition @ 100 mg L-1	[7]
Compound 4f	Digitaria adscedens	81% root growth inhibition @ 100 mg L-1		[7]
Fused Heterocyclic Amides	Compound 5b	Amaranthus retroflexus	High inhibitory activity at low concentration (pre-emergence)	[8]
Chlorsulfuron Derivatives	W104	Brassica campestris	70.8% inhibition @ 150 g·ha ⁻¹ (pre-emergence)	[9]

W103	Brassica campestris	13.9% inhibition @ 150 g·ha ⁻¹ (pre-emergence)	[9]
Wild Radish ALS Mutant	Ala-122-Tyr	Chlorsulfuron, Metosulam, Imazamox	GR50 R/S ratio >1024, >512, >137 respectively

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay

This protocol outlines the procedure for determining the inhibitory effect of a compound on the activity of the ALS enzyme extracted from plant tissue.

1. Enzyme Extraction: a. Harvest fresh, young plant tissue and keep it on ice. b. Homogenize the tissue in an ice-cold extraction buffer. c. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.[2] d. Carefully collect the supernatant, which contains the crude ALS enzyme extract, and keep it on ice.[2]
2. Assay Procedure: a. Prepare a reaction mixture containing assay buffer, the substrate (pyruvate), and cofactors (TPP, FAD, MgCl₂). b. Add the crude enzyme extract to the reaction mixture. c. Introduce serial dilutions of the test herbicide to the mixture. d. Incubate the reaction at 37°C for 1 hour.[2] e. Stop the reaction by adding sulfuric acid. f. Incubate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin. g. Add creatine and α-naphthol solution to form a colored complex with acetoin. h. Incubate at 60°C for another 15 minutes. i. Measure the absorbance at 525 nm using a microplate reader.
3. Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to a control without the herbicide. b. Plot the percentage of inhibition against the

logarithm of the herbicide concentration. c. Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity.[2]

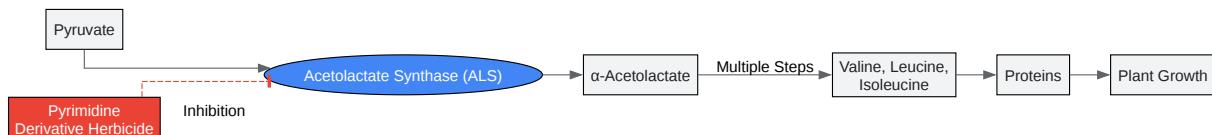
Whole-Plant Greenhouse Assay for Herbicidal Activity

This protocol describes a method to evaluate the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.

1. Plant Growth: a. Sow seeds of the target weed and/or crop species in pots filled with a standard potting mix. b. Grow the plants in a controlled environment, such as a greenhouse or growth chamber, with optimal conditions for temperature, light, and humidity. c. Water the plants as needed to maintain adequate soil moisture.
2. Herbicide Application: a. When the plants have reached a specific growth stage (e.g., 3-4 true leaves), they are ready for treatment. b. Prepare a range of herbicide concentrations to be tested. Include a control group that is sprayed with the formulation blank (without the active ingredient). c. Apply the herbicide solution evenly to the foliage of the plants using a sprayer.
3. Assessment: a. Return the treated plants to the controlled environment. b. At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess and score the plants for signs of phytotoxicity. This is often done on a scale of 0 to 100%, where 0 indicates no injury and 100 indicates complete plant death.[2] c. At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground plant material. d. Determine the fresh or dry weight of the harvested biomass.
4. Data Analysis: a. Calculate the percentage of growth reduction for each herbicide concentration relative to the untreated control. b. Plot the percentage of growth reduction against the logarithm of the herbicide concentration. c. Determine the GR50 value, which is the herbicide concentration that causes a 50% reduction in plant growth.

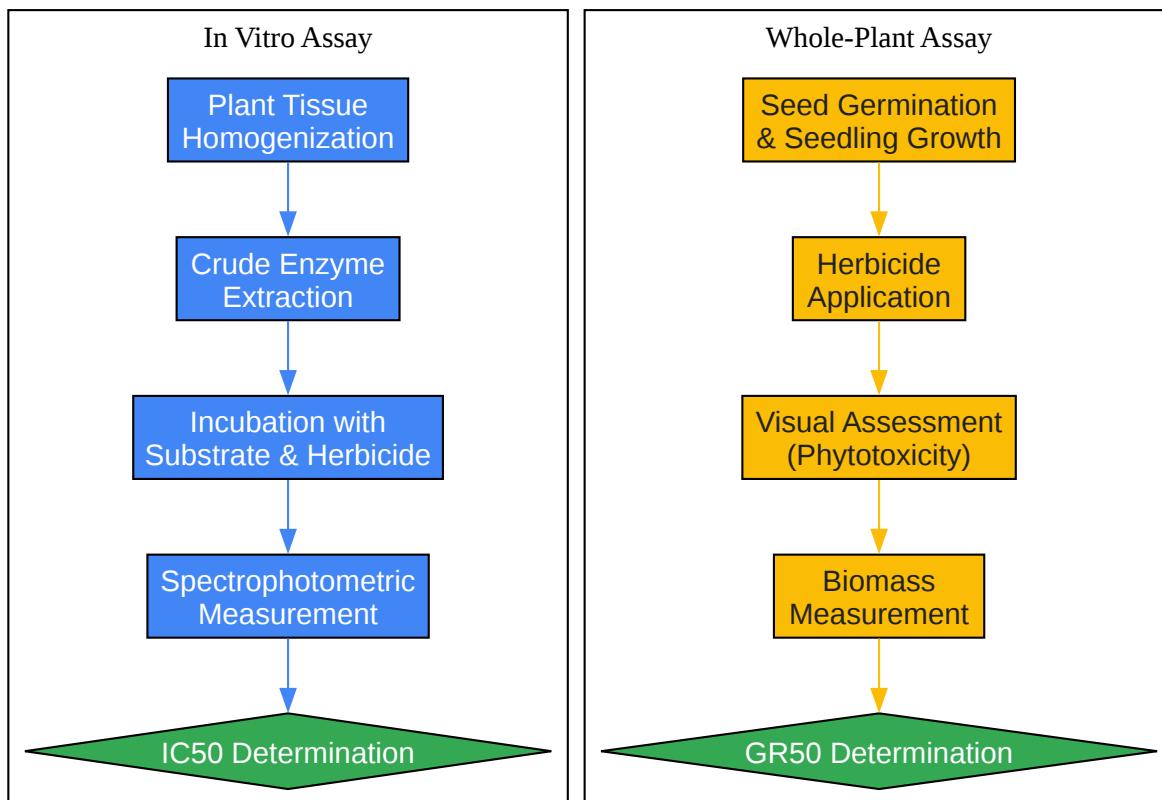
Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.



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Figure 1. Simplified signaling pathway of ALS inhibition by pyrimidine herbicides.



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Figure 2. Experimental workflow for evaluating herbicidal activity.**Need Custom Synthesis?**

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